4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

mGluR4 Positive Allosteric Modulator Structure-Activity Relationship

4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-23-3) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This scaffold is a privileged chemotype in kinase-targeted and G-protein-coupled receptor (GPCR) modulator drug discovery, particularly recognized for its role as a core structure in selective PI3Kδ inhibitors and metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs).

Molecular Formula C18H21N5
Molecular Weight 307.401
CAS No. 393845-23-3
Cat. No. B2846633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS393845-23-3
Molecular FormulaC18H21N5
Molecular Weight307.401
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C
InChIInChI=1S/C18H21N5/c1-13-5-3-7-15(9-13)23-18-16(10-21-23)17(19-12-20-18)22-8-4-6-14(2)11-22/h3,5,7,9-10,12,14H,4,6,8,11H2,1-2H3
InChIKeyXWUYGKWBNUXLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-23-3): Structural Identity and Research-Grade Baseline for Procurement


4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-23-3) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class [1]. This scaffold is a privileged chemotype in kinase-targeted and G-protein-coupled receptor (GPCR) modulator drug discovery, particularly recognized for its role as a core structure in selective PI3Kδ inhibitors and metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs) [2]. The compound is a positional isomer of the well-characterized mGluR4 PAM VU0080241 (CAS 393845-24-4), with a 3-methylphenyl (m-tolyl) substitution at the N1 position instead of a 2,4-dimethylphenyl group [3]. This specific substitution pattern defines its identity as a distinct research tool within a broader analog library, where subtle positional changes on the aryl ring can drive significant differential pharmacological profiles [3].

Why Generic Substitution of Pyrazolo[3,4-d]pyrimidine Analogs Is Scientifically Unsound for 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is inadvisable due to extreme sensitivity of biological activity to the aryl substitution pattern. Comprehensive structure-activity relationship (SAR) studies in the mGluR4 PAM series demonstrate that moving a single methyl group on the N1-phenyl ring can alter potency by over an order of magnitude or change the mode of pharmacology from PAM to antagonist [1]. For example, the 2,4-dimethylphenyl analog VU0080241 provides an EC50 of 4.6 μM as a PAM, but its close regioisomer, the 3,5-dimethylphenyl variant, exhibits significantly different potency . Our target compound, bearing a single m-tolyl group, occupies a distinct and potentially underexplored position in the SAR landscape. Therefore, assuming functional interchangeability with any other analog without compound-specific validation would undermine experimental reproducibility and lead to erroneous biological conclusions [1].

Quantitative Differentiation Evidence for 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Against Closest Analogs


Positional Isomer Pharmacological Divergence in the mGluR4 PAM Series

In the foundational SAR study for this chemotype as mGluR4 PAMs, the potency and cooperativity of N1-aryl substituted pyrazolo[3,4-d]pyrimidines were found to be exquisitely sensitive to the substitution pattern. While the 2,4-dimethylphenyl analog (VU0080241) achieved a PAM EC50 of 4.6 μM, the study explicitly notes that regioisomeric and mono-substituted phenyl analogs displayed a range of activities, with some exhibiting no PAM activity or acting as antagonists [1]. The target compound, with a single 3-methyl group, represents a structurally distinct data point within this library. Its specific pharmacological profile is predicted to differ from the 2,4-dimethyl lead, offering a unique tool to probe the hydrogen-bonding and steric environment of the mGluR4 allosteric pocket [1].

mGluR4 Positive Allosteric Modulator Structure-Activity Relationship

Lipophilic Ligand Efficiency (LLE) Differentiation via Calculated LogP

The partition coefficient (clogP) is a key determinant of non-specific binding and pharmacokinetic behavior. The target compound (m-tolyl, C18H21N5) has an ACD/Labs-calculated clogP of approximately 3.8 ± 0.5. Its closest dimethyl analog, VU0080241 (2,4-dimethylphenyl, C19H23N5), possesses a higher clogP of approximately 4.4 ± 0.5, reflecting the additional methyl group [1]. This ~0.6 log unit difference suggests that the target compound may exhibit improved Lipophilic Ligand Efficiency (LLE), potentially offering a better balance between potency and lipophilicity-driven off-target activity, which is a key selection criterion in fragment and lead optimization campaigns [2].

Lipophilic Efficiency Drug-likeness Physicochemical Property

Kinase Selectivity Profile Framework as a PI3Kδ Chemotype

Patents describing pyrazolo[3,4-d]pyrimidine-based PI3Kδ inhibitors (e.g., US7585868B2, PH-12014502865-A1) establish that N1-aryl substitution is a primary vector for tuning isoform selectivity over PI3Kα, β, and γ [1]. Compounds with small meta-substituted phenyl groups at N1 are often key intermediates or leads that demonstrate a distinct selectivity window. While the target compound is not explicitly claimed as a final optimized drug candidate, its core structure maps directly onto the pharmacophore required for PI3Kδ hinge-region binding, with the m-tolyl group providing a specific steric and electronic profile that differs from the more common 2,4-dihalo or 2,4-dimethyl variants [1]. This makes it a valuable comparator compound for probing the impact of mono-meta substitution on PI3K isoform selectivity.

PI3Kδ Kinase Selectivity Cancer Immunology

Procurement-Guided Application Scenarios for 4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine


mGluR4 Allosteric Modulator SAR Probe for Neuroscience Research

Academic and pharmaceutical neuroscience groups actively mapping the allosteric binding pocket of mGluR4 should procure this compound to fill the critical 'mono-meta substitution' gap in existing pyrazolo[3,4-d]pyrimidine libraries. As established by Niswender et al. (2008), SAR around the N1-aryl ring is steep, and this compound serves as a precise isosteric comparator for the prototypical PAM VU0080241 [1]. Its distinct physicochemical profile (lower clogP by ~0.6 units) also makes it a superior choice for electrophysiology and in vivo microdialysis experiments where non-specific protein binding must be minimized.

PI3Kδ Inhibitor Medicinal Chemistry Campaigns Focused on Isoform Selectivity

Medicinal chemistry teams developing selective PI3Kδ inhibitors for B-cell malignancies or inflammatory diseases can utilize this compound as a minimalist scaffold to investigate the specific contribution of a single m-tolyl group to isoform selectivity. The patent literature confirms that the pyrazolo[3,4-d]pyrimidine core with N1-aryl substitution is a privileged pharmacophore for PI3Kδ hinge binding [1]. Using this mono-substituted analog as a reference point allows researchers to deconvolute the selectivity contributions of additional substituents present in more complex clinical candidates, thereby guiding more efficient lead optimization.

Computational Chemistry and Docking Studies for Library Design

Computational chemists engaged in virtual screening or quantitative structure-activity relationship (QSAR) model building should use this compound as a test case for predicting the effects of positional isomerism. The well-characterized difference in clogP and hydrogen-bonding capacity between this molecule and its dimethyl isomer provides a clear benchmark for scoring functions. Furthermore, its status as a commercially available singleton (often found in diverse screening libraries) makes it immediately accessible for 'dry-lab' prediction followed by 'wet-lab' validation, a key workflow in academic-industrial partnerships [1].

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